molecular formula C16H15N3O3S B14934965 ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14934965
M. Wt: 329.4 g/mol
InChI Key: GOYYBIAQRNWKSP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with a carbamoyl group bearing a 1-methylindole moiety. This compound is structurally analogous to pharmacologically active thiazoles, which are known for diverse biological activities, including anti-inflammatory and antiproliferative properties .

  • Amination: Reacting ethyl 2-aminothiazole-4-carboxylate with 1-methyl-1H-indole-4-carbonyl chloride under basic conditions (e.g., NaH/THF), followed by purification .
  • Condensation: Similar to the formation of ethyl 2-adamantylthiazole-4-carboxylate, where bromopyruvate derivatives react with thioamides or carbamoyl chlorides .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-6-13-10(11)7-8-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

GOYYBIAQRNWKSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the thiazole and ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can significantly improve the yield of the indole intermediate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Features :

  • Position 4 : Ethyl carboxylate enhances solubility and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .

Comparison with Structural Analogs

The following table compares key structural and functional attributes of the target compound with similar thiazole derivatives:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Properties/Applications References
Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate 1-Methylindole-4-carbonylamino Ethyl carboxylate Potential anticancer/anti-inflammatory agent*
Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate Adamantyl Ethyl carboxylate Antiproliferative activity against tumor cells
Ethyl 2-[(4-{[(tert-butoxycarbonyl)amino]phenyl)methyl]-1,3-thiazole-4-carboxylate 4-(tert-Butoxycarbonylamino)phenylmethyl Ethyl carboxylate Intermediate for peptide coupling
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate 4-Phenylthiazole-2-carbamoyl Ethyl carboxylate (pyrrole core) Synthetic intermediate for bioactive molecules

*Biological activity inferred from structurally related compounds.

Substituent Effects on Reactivity and Bioactivity

  • Adamantyl vs.
  • Pyrrole-Thiazole Hybrids : Compounds like combine pyrrole and thiazole rings, broadening electronic conjugation but reducing synthetic accessibility compared to simpler thiazoles.

Physicochemical Properties

  • Solubility : Ethyl carboxylates generally exhibit moderate aqueous solubility, whereas adamantyl derivatives (e.g., ) are highly lipophilic.
  • Stability : Boc-protected analogs () show stability under acidic conditions, whereas the indole carbonyl group in the target compound may be prone to enzymatic hydrolysis.

Notes and Limitations

Contradictions : Evidence emphasizes thiazoles’ anti-inflammatory effects, while focuses on anticancer activity; the target compound’s specific biological profile remains unverified.

Data Gaps: No crystallographic data (e.g., SHELXL-refined structures ) or pharmacokinetic studies are available for the target compound.

Synthetic Challenges : Reaction yields for indole-containing thiazoles are unreported, unlike adamantyl derivatives (98% yield in ).

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